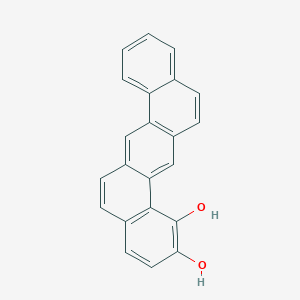

Dibenz(a,h)anthracene-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

124027-77-6 |

|---|---|

Molecular Formula |

C22H14O2 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

naphtho[8,7-b]phenanthrene-1,2-diol |

InChI |

InChI=1S/C22H14O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,23-24H |

InChI Key |

LIUQDWBKHRLZRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(=C(C=C5)O)O |

Origin of Product |

United States |

Metabolic Formation and Enzymatic Processes of Dibenz A,h Anthracene 1,2 Diol

Enzymatic Conversion of Dibenz(a,h)anthracene to Dihydrodiols

The metabolic transformation of dibenz(a,h)anthracene (DBA) into its dihydrodiol derivatives is a critical initial step in its bioactivation. researchgate.net This process is primarily carried out by a super-family of enzymes known as cytochrome P450 monooxygenases. ontosight.aioup.com These enzymes introduce an oxygen atom into the DBA molecule, leading to the formation of an epoxide, which is then hydrated to a dihydrodiol. smolecule.com

Role of Cytochrome P450 Monooxygenases in Dihydrodiol Formation

Cytochrome P450 (CYP) enzymes are central to the metabolism of a wide array of foreign compounds, including PAHs like DBA. nih.gov The CYP1 family, which includes CYP1A1, CYP1A2, and CYP1B1, is particularly important in the activation of these compounds. oup.com These monooxygenases catalyze the initial oxidation of the aromatic rings of PAHs, creating reactive epoxides. oup.comnih.gov This epoxidation is a prerequisite for the formation of dihydrodiols. The subsequent action of epoxide hydrolase adds a water molecule to the epoxide, resulting in the formation of a trans-dihydrodiol. nih.gov

Specific Cytochrome P450 Isoforms Catalyzing 1,2-Dihydroxylation (e.g., CYP1A2)

Several specific cytochrome P450 isoforms have been identified as key players in the metabolism of DBA. Notably, CYP1A2 is involved in the formation of dibenz(a,h)anthracene-1,2-diol. preprints.org Research has shown that CYP1A1 and CYP1A2 are induced by PAHs and are involved in their metabolism to oxygenated derivatives. nih.gov While CYP1A1 is often considered the primary enzyme in PAH activation, CYP1A2 also plays a significant role, particularly in the formation of specific dihydrodiol isomers. oup.compreprints.org Studies using cDNA-expressed human cytochrome P450s have demonstrated the involvement of CYP1A2 in the formation of the 1,2-dihydrodiol of DBA. preprints.orgjst.go.jp

Enzymatic Kinetics and Catalytic Efficiencies of this compound Production

| Enzyme | Substrate | Metabolite | Finding |

| Cytochrome P450 1A2 | Dibenz(a,h)anthracene | This compound | Involved in the formation of the 1,2-dihydrodiol. preprints.org |

| Cytochrome P450 1A1 | Dibenz(a,h)anthracene | Total metabolites | Demonstrates high catalytic efficiency for overall PAH metabolism. oup.comsmolecule.com |

Comparative Metabolic Pathways of Dibenz(a,h)anthracene Dihydrodiols

The metabolism of dibenz(a,h)anthracene does not solely produce the 1,2-diol. Other dihydrodiol isomers, such as the 3,4-diol and the 5,6-diol, are also formed. nih.gov The relative amounts of these isomers can vary depending on the biological system and the specific enzymes involved.

Formation of this compound versus 3,4-diol and 5,6-diol

Studies have shown that the metabolism of DBA by rat liver microsomes results in the formation of trans-1,2-, -3,4-, and -5,6-dihydrodiols. nih.gov In one study, the trans-3,4-dihydrodiol was found to be a principal metabolite. epa.gov The relative proportions of these dihydrodiols can differ significantly. For example, in hepatic microsomal fractions from rats pretreated with Aroclor 1254, the formation of trans-3,4-dihydrodiol was the most prominent (15.8% of total metabolic conversion), followed by trans-1,2-dihydrodiol (4.9%), and trans-5,6-dihydrodiol (0.6%). nih.gov This indicates a regioselective preference in the metabolic process. The 3,4-diol is often considered a proximate carcinogenic metabolite, as it can be further metabolized to a highly reactive bay-region diol-epoxide. oup.comnih.gov In contrast, the 1,2- and 5,6-dihydrodiols have shown little to no tumorigenic activity in some studies. nih.gov

| Dihydrodiol Isomer | Relative Formation (Aroclor 1254-induced rat liver microsomes) |

| trans-3,4-dihydrodiol | 15.8% nih.gov |

| trans-1,2-dihydrodiol | 4.9% nih.gov |

| trans-5,6-dihydrodiol | 0.6% nih.gov |

In Vitro Systems for Studying this compound Formation (e.g., Microsomal Preparations)

The biotransformation of dibenz(a,h)anthracene to its various metabolites, including this compound, is extensively studied using in vitro systems that replicate the metabolic processes occurring in living organisms. ontosight.ai Microsomal preparations, particularly from the liver, are a cornerstone of these investigations as they contain a high concentration of the cytochrome P450 (P450) enzyme system responsible for the initial oxidation of polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.net

Research utilizing microsomal preparations has been crucial in identifying the specific enzymes involved and the metabolic pathways of dibenz(a,h)anthracene. Studies have employed liver microsomes from both rats and humans to explore the formation of dihydrodiol metabolites. nih.govnih.govnih.gov For instance, incubations of dibenz(a,h)anthracene with rat liver microsomes induced with 3-methylcholanthrene (B14862) have been shown to produce a range of polar metabolites. nih.govkcl.ac.uk Similarly, experiments using Aroclor 1254-induced rat liver microsomes have been conducted to examine the metabolic activation of the parent compound. nih.gov

A significant advancement in this field has been the use of cDNA-expressed human cytochrome P450 enzymes. nih.gov This approach allows for the precise determination of the catalytic activity of individual P450 isoforms towards a specific substrate. In the case of dibenz(a,h)anthracene, a panel of recombinant human P450 enzymes expressed in hepatoma G2 cells was used to investigate its metabolism. nih.gov This research identified that several P450 enzymes contribute to the metabolism of dibenz(a,h)anthracene, with varying efficiencies and regioselectivity. nih.gov

The data below, derived from studies with cDNA-expressed human P450s, details the specific activities of various enzymes in metabolizing dibenz(a,h)anthracene.

Stereochemical Aspects of Dibenz A,h Anthracene 1,2 Diol and Its Metabolites

Enantiomeric and Diastereomeric Forms of Dibenz(a,h)anthracene-1,2-dihydrodiol

The metabolic processing of dibenz(a,h)anthracene (DBA) results in the formation of several trans-dihydrodiols, including the 1,2-dihydrodiol. nih.gov Due to the presence of two chiral centers at the C1 and C2 positions, the Dibenz(a,h)anthracene-1,2-dihydrodiol (DBA-1,2-dihydrodiol) exists as a pair of enantiomers: (+)-DBA-1,2-dihydrodiol and (-)-DBA-1,2-dihydrodiol.

Spectroscopic methods have been employed to assign the absolute configuration of these enantiomers. acs.org The (-)-trans-1,2-dihydrodiol has been determined to possess the (1R,2R) absolute configuration. acs.org Conversely, its optical antipode, the (+)-trans-1,2-dihydrodiol, has the (1S,2S) configuration.

Metabolic studies using liver microsomes from rats pretreated with 3-methylcholanthrene (B14862) or Aroclor 1254 have shown that the formation of these dihydrodiols is highly stereoselective. acs.orgnih.gov The metabolism of DBA predominantly yields the (-)-(1R,2R)-enantiomer of the trans-1,2-dihydrodiol. acs.orgnih.gov In one study, the R,R enantiomer constituted 85% of the trans-1,2-dihydrodiol produced. nih.gov This stereoselectivity arises from the combined actions of cytochrome P-450-dependent monooxygenases, which catalyze the initial epoxidation, and microsomal epoxide hydrolase, which catalyzes the subsequent hydration. nih.gov

| Enantiomer | Absolute Configuration | Predominant Metabolic Product |

| (-)-trans-1,2-dihydrodiol | 1R,2R | Yes |

| (+)-trans-1,2-dihydrodiol | 1S,2S | No |

Conformational Analysis of Hydroxyl Groups and its Influence on Metabolism

The three-dimensional conformation of the hydroxyl groups in dihydrodiol metabolites significantly influences their subsequent metabolic activation. nih.gov For dihydrodiols of polycyclic aromatic hydrocarbons (PAHs), the two hydroxyl groups can adopt one of two primary conformations: quasi-diaxial or quasi-diequatorial.

In the case of Dibenz(a,h)anthracene-trans-1,2-dihydrodiol, the hydroxyl groups adopt a quasi-diaxial conformation. nih.govfigshare.com This conformational preference has profound implications for its metabolism. The transformation of the olefinic double bond in the dihydrodiol to an epoxide, a critical step in the formation of reactive diol epoxides, is impaired by the quasi-diaxial conformation of the hydroxyl groups. nih.govfigshare.com

Conversely, the related trans-3,4-dihydrodiol of DBA, a key proximate carcinogen, exists in a quasi-diequatorial conformation. nih.govfigshare.com This arrangement facilitates a highly stereoselective epoxidation reaction. nih.gov It is suggested that a diequatorial conformation is crucial for the effective metabolic activation of dihydrodiols into their ultimate mutagenic forms, as it allows for better accommodation within the active site of enzymes like cytochrome P450. nih.govicm.edu.pl The quasi-diaxial conformation may hinder or block the entry of the metabolite into the enzyme's active site, thereby preventing its further transformation into a diol epoxide. icm.edu.pl

Stereoselective Further Metabolism of Dibenz(a,h)anthracene-1,2-diol

The metabolism of Dibenz(a,h)anthracene-1,2-dihydrodiol proceeds stereoselectively to form vicinal diol epoxides. nih.gov This process is catalyzed by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A1 and CYP1B1, which are central to the metabolic activation of PAHs. nih.gov The stereochemistry of the starting dihydrodiol enantiomer dictates the stereochemistry of the resulting diol epoxide.

The metabolic pathway for the trans-1,2-dihydrodiol leads to the formation of "reverse" diol epoxides. nih.gov The (-)-(1R,2R)-dihydrodiol is metabolized to its corresponding diol epoxides. However, studies have shown that the further metabolism of the predominantly formed (-)-(1R,2R)-1,2-dihydrodiol is not the primary pathway leading to the most potent mutagens. nih.govnih.gov

Instead, research highlights the critical role of the trans-3,4-dihydrodiol enantiomers in generating the most biologically active metabolites. nih.govoup.com The (-)-(3R,4R)-dihydrodiol, in particular, is metabolized to the highly mutagenic and tumorigenic (+)-diol epoxide-2, which has the (1R,2S,3S,4R) absolute configuration. oup.comnih.gov In contrast, the (+)-(3S,4S)-dihydrodiol is metabolized to the (-)-diol epoxide-1 with (1S,2R,3R,4S) stereochemistry, which shows much lower biological activity. oup.comresearchgate.net

The stereoselectivity of the enzymes means that specific enantiomers of the dihydrodiols are preferred substrates, leading to an enrichment of particular diol epoxide stereoisomers. acs.org For many PAHs, the R,R-diol with a bay region double bond is the precursor to the most carcinogenic bay region R,S-diol-S,R-epoxides. acs.org

Impact of Absolute Stereochemistry on Downstream Reactive Metabolites

The absolute stereochemistry of the diol epoxides derived from dibenz(a,h)anthracene is a critical determinant of their biological activity, including their reactivity towards DNA and their mutagenicity. nih.gov The diol epoxides can exist as two diastereomers: syn and anti. In the syn-diastereomer, the benzylic hydroxyl group is on the same side as the epoxide oxygen, while in the anti-diastereomer, they are on opposite sides. Each of these diastereomers also exists as a pair of enantiomers. nih.gov

From the metabolism of the precursor trans-1,2-dihydrodiol, four "reverse" diol epoxides can be formed: the enantiomeric pairs of the anti- and syn-diastereomers. nih.gov However, the bay-region diol epoxides derived from the trans-3,4-dihydrodiol are generally considered more significant in the context of carcinogenicity. oup.comnih.gov

Studies have identified the specific diol epoxide stereoisomer responsible for the highest biological activity. The (+)-anti-3,4-diol-1,2-epoxide with (1R,2S,3S,4R) absolute configuration, a metabolite of the (-)-(3R,4R)-dihydrodiol, is the most tumorigenic diol epoxide isomer of DBA. oup.comnih.govresearchgate.net This stereoisomer is highly mutagenic in Chinese hamster V-79 cells and is a potent tumor initiator on mouse skin. oup.comnih.gov The main DNA adduct formed from DBA activation is a deoxyguanosine adduct of this specific (+)-anti-diol epoxide. nih.gov In contrast, the other three bay-region diol epoxide stereoisomers exhibit very low activity. oup.comnih.gov

This demonstrates a clear structure-activity relationship where the R,S,S,R absolute stereochemistry in the bay-region diol epoxide confers the highest tumorigenic activity, a pattern observed for several other polycyclic aromatic hydrocarbons. nih.govresearchgate.net

| Diol Epoxide Precursor | Diol Epoxide Stereoisomer | Absolute Configuration | Biological Activity |

| (-)-(3R,4R)-dihydrodiol | (+)-anti-diol epoxide-2 | 1R,2S,3S,4R | High |

| (+)-(3S,4S)-dihydrodiol | (-)-anti-diol epoxide-1 | 1S,2R,3R,4S | Low |

| (-)-(3R,4R)-dihydrodiol | (+)-syn-diol epoxide-1 | 1R,2S,3R,4S | Low |

| (+)-(3S,4S)-dihydrodiol | (-)-syn-diol epoxide-2 | 1S,2R,3S,4R | High (in S. typhimurium) |

Further Metabolic Activation Pathways from Dibenz A,h Anthracene 1,2 Diol

Epoxidation of the 1,2-Dihydrodiol to Vicinal Diol Epoxides

Following its formation, Dibenz(a,h)anthracene-1,2-diol undergoes further enzymatic oxidation, a critical step in the metabolic activation cascade. This process, primarily catalyzed by cytochrome P450 monooxygenases, involves the epoxidation of the double bond adjacent to the diol group. oup.comoup.com This reaction results in the formation of vicinal diol epoxides, which are highly electrophilic and considered to be ultimate carcinogenic metabolites of many PAHs. researchgate.netresearchgate.net

The epoxidation can occur on either face of the molecule relative to the hydroxyl groups, leading to the formation of two diastereomeric diol epoxides: syn- and anti-diol epoxides. oup.comacs.org The stereochemistry of these diol epoxides is a critical determinant of their biological activity.

Formation of this compound-3,4-epoxide (Reverse Diol Epoxides)

The epoxidation of this compound specifically at the 3,4-position leads to the formation of this compound-3,4-epoxides, also known as "reverse diol epoxides". acs.org The term "reverse" distinguishes them from the "bay-region" diol epoxides formed from the 3,4-dihydrodiol isomer. The formation of these reverse diol epoxides has been established through the identification of their hydrolysis products. acs.org

Research has focused on the synthesis and characterization of the eight possible stereoisomeric diol epoxides at the terminal benzo ring of dibenz(a,h)anthracene, including the four reverse diol epoxides derived from the 1,2-dihydrodiol. acs.org These synthetic standards are crucial for identifying and quantifying the metabolically formed diol epoxides and for studying their biological activities.

Role of Epoxide Hydrolase in the Hydrolysis of Diol Epoxides

Once formed, the highly reactive diol epoxides are substrates for the enzyme epoxide hydrolase. researchgate.netwikipedia.orgnih.gov This enzyme catalyzes the hydrolysis of the epoxide ring, adding a water molecule to form less reactive and more water-soluble tetrahydrotetrols. acs.orgnih.govmst.dk This enzymatic action is generally considered a detoxification pathway, as it deactivates the electrophilic epoxide, preventing it from reacting with cellular macromolecules like DNA. researchgate.netnih.gov

"Bay-Region Theory" and Metabolites Derived from this compound

The "bay-region theory" posits that diol epoxides in which the epoxide ring forms part of a sterically hindered "bay region" of a PAH are the most potent ultimate carcinogens. researchgate.netaacrjournals.org This theory is based on quantum mechanical calculations that predict high reactivity for carbocations formed upon the opening of the epoxide ring in the bay region. researchgate.net

While the primary focus of the bay-region theory has been on diol epoxides derived from other dihydrodiol isomers of dibenz(a,h)anthracene, the principles can be applied to understand the reactivity of metabolites derived from the 1,2-diol. The formation of a diol epoxide on the angular benzo ring of dibenz(a,h)anthracene, as is the case with the 1,2-diol-3,4-epoxide, results in a reactive intermediate. oup.comoup.com Studies have shown that a bay-region 3,4-diol-1,2-epoxide is a biologically significant active metabolite of dibenz(a,h)anthracene, lending strong support to the bay-region theory. aacrjournals.org

Formation of Tetrahydrotetrols as Stable Hydrolysis Products

The hydrolysis of diol epoxides, both spontaneous and enzyme-catalyzed, results in the formation of tetrahydrotetrols. acs.orgnih.gov These are stable, tetra-hydroxylated derivatives of the parent hydrocarbon. The identification of specific tetrahydroxy derivatives in metabolic studies provides indirect but compelling evidence for the transient formation of their precursor diol epoxides. acs.org For instance, the detection of various 1,2,3,4-tetrahydroxy derivatives of dibenz(a,h)anthracene points to the metabolic formation of vicinal diol epoxides. acs.org

In some cases, further metabolism can occur, leading to the formation of bis-diols and even hexols. researchgate.net For example, dibenz(a,h)anthracene can be metabolized to a 3,4:10,11-bis-diol, which can be further activated to a bis-diol-epoxide. nih.govaacrjournals.org The hydrolysis of these complex epoxides would lead to even more polar polyol products.

| Finding | Organism/System | Key Metabolites | Significance | Reference |

| Metabolic Activation to Mutagens | Salmonella typhimurium with rat liver microsomes | Bay-region 3,4-diol-1,2-epoxide | Supports the bay-region theory of carcinogenesis. | aacrjournals.org |

| DNA Adduct Formation | Mouse skin | Bis-diol-epoxide | Suggests a major activation pathway involves the formation of a bis-diol-epoxide. | nih.govaacrjournals.org |

| Identification of Polar Metabolites | Rat liver microsomes | 3,4:10,11-bis-diol, 1,2,3,4,8,9-hexols, 1,2,3,4,10,11-hexols, 1,2,3,4-tetrol | Indicates complex and extensive metabolic pathways beyond simple diol formation. | researchgate.net |

| Mutagenicity of Diol Epoxides | Salmonella typhimurium and Chinese hamster V-79 cells | Enantiomers of bay-region 3,4-diol-1,2-epoxides | Demonstrates stereospecificity in the mutagenic activity of diol epoxides. | oup.comresearchgate.net |

| Formation of Reverse Diol Epoxides | Synthetic and metabolic studies | anti- and syn-1,2-diol-3,4-epoxides | Confirms the formation of reverse diol epoxides from the 1,2-dihydrodiol. | acs.org |

| Hydrolysis to Tetrahydrotetrols | Metabolic studies | 1,2,3,4-tetrahydroxy derivatives | Provides evidence for the formation of vicinal diol epoxides as metabolic precursors. | acs.org |

Molecular Interactions and Dna Adduct Formation by Dibenz A,h Anthracene 1,2 Diol Metabolites

Covalent Binding to Deoxyribonucleic Acid (DNA)

The covalent binding of dibenz(a,h)anthracene (DBA) metabolites to DNA is not a direct process. The parent hydrocarbon is first metabolized by cytochrome P450 monooxygenases to form an arene oxide, which is subsequently hydrolyzed by epoxide hydrolase to yield a vicinal dihydrodiol. In the case of the bay-region activation pathway, this process yields dibenz(a,h)anthracene-1,2-diol (DBA-1,2-diol).

This diol is not the ultimate reactive species. It undergoes a second round of oxidation by cytochrome P450 enzymes, targeting the olefinic double bond adjacent to the diol-substituted bay-region. This reaction produces the ultimate carcinogenic metabolites: this compound-3,4-epoxides (DBADEs). These diol epoxides possess a highly strained and electrophilic epoxide ring. This ring can undergo spontaneous or acid-catalyzed opening to form a highly reactive benzylic carbocation. This carbocation is a potent electrophile that readily attacks nucleophilic sites on DNA bases, leading to the formation of stable, covalent DNA adducts. This covalent modification of the genetic material is a fundamental step in the initiation of mutagenesis and tumorigenesis.

Identification and Structural Elucidation of Specific DNA Adducts

Extensive research using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy has enabled the precise identification and structural characterization of the DNA adducts formed by DBADE. The primary targets for adduction are the exocyclic amino groups of purine (B94841) bases.

The most abundant DNA adducts derived from DBADE are formed through the reaction with the N²-exocyclic amino group of deoxyguanosine (dG). The opening of the epoxide ring at the C4 position and subsequent covalent bond formation with the N² of guanine (B1146940) results in a stable adduct. Depending on the stereochemistry of the parent diol epoxide and the orientation of attack, the bond formation can be either cis or trans with respect to the glycosidic bond of the deoxyribose sugar. Studies have consistently shown that the major adducts formed in vitro and in vivo are 10-(deoxyguanosin-N²-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene adducts, with the trans adducts typically predominating over the cis adducts.

In addition to deoxyguanosine, the N⁶-exocyclic amino group of deoxyadenosine (B7792050) (dA) is also a significant, albeit secondary, target for adduction by DBADE. Similar to the reaction with dG, the C4 benzylic carbocation of the opened epoxide attacks the N⁶ position of adenine. This results in the formation of stable deoxyadenosine adducts. Generally, the total yield of dA adducts is considerably lower than that of dG adducts. Both cis and trans addition products with deoxyadenosine have been identified, with the specific ratio being dependent on the stereoisomer of the reacting diol epoxide.

Influence of Diol Epoxide Stereoisomerism on DNA Adduct Profiles

The DBA-1,2-diol precursor is chiral, and its epoxidation at the 3,4-double bond can occur on the same face (syn) or opposite face (anti) relative to the 1-hydroxyl group. This results in four distinct stereoisomers of the ultimate carcinogen: (+)-syn-DBADE, (-)-syn-DBADE, (+)-anti-DBADE, and (-)-anti-DBADE. These stereoisomers exhibit profound differences in their chemical reactivity, biological activity, and the profile of DNA adducts they produce.

anti-Diol Epoxides: The anti-isomers, particularly (+)-anti-DBADE, are generally considered the most tumorigenic and reactive towards DNA. The (+)-anti-DBADE isomer is responsible for forming the major DNA adducts observed in many experimental systems. It reacts extensively with deoxyguanosine to form a major trans-N²-dG adduct and with deoxyadenosine to form a major trans-N⁶-dA adduct.

syn-Diol Epoxides: The syn-isomers are typically less reactive and form DNA adducts at a lower frequency compared to their anti-counterparts. They also exhibit a different product distribution, often favoring cis addition to the exocyclic amino groups of both deoxyguanosine and deoxyadenosine.

The stereochemical configuration of the diol epoxide dictates its conformation within the DNA helix prior to reaction, influencing the proximity of the electrophilic carbon to the nucleophilic sites on the DNA bases and, consequently, the final structure and yield of the adducts formed.

Quantitative Analysis of DNA Adduct Levels in Experimental Models

The quantification of DNA adducts is essential for assessing carcinogenic potency and understanding mechanisms of action. Sensitive techniques like ³²P-postlabeling assays and HPLC coupled with fluorescence detection or mass spectrometry are used to measure adduct levels in both in vitro and in vivo models.

In in vitro studies using calf thymus DNA reacted with individual DBADE stereoisomers, clear quantitative differences emerge. The (+)-anti-DBADE isomer consistently produces the highest level of total covalent binding.

Table 1: Representative Quantitative Data of Adduct Formation from DBADE Stereoisomers with Calf Thymus DNA in vitro

| DBADE Stereoisomer | Target Nucleoside | Adduct Type | Relative Adduct Level (pmol adduct / mg DNA) |

| (+)-anti-DBADE | Deoxyguanosine (dG) | trans-N²-dG | 125.4 |

| (+)-anti-DBADE | Deoxyadenosine (dA) | trans-N⁶-dA | 28.7 |

| (-)-anti-DBADE | Deoxyguanosine (dG) | cis-N²-dG | 35.1 |

| (-)-anti-DBADE | Deoxyadenosine (dA) | cis-N⁶-dA | 9.3 |

| (+)-syn-DBADE | Deoxyguanosine (dG) | cis-N²-dG | 15.8 |

| (+)-syn-DBADE | Deoxyadenosine (dA) | cis-N⁶-dA | 4.1 |

| (-)-syn-DBADE | Deoxyguanosine (dG) | trans-N²-dG | 11.2 |

| (-)-syn-DBADE | Deoxyadenosine (dA) | trans-N⁶-dA | 2.5 |

In in vivo models, such as mouse skin treated with the parent compound dibenz(a,h)anthracene, the metabolic machinery of the cell produces a mixture of these stereoisomers, leading to a complex profile of DNA adducts. However, the adduct profile is typically dominated by those derived from the (+)-anti-DBADE isomer, reflecting its high reactivity and stereoselective formation in target tissues.

Table 2: Representative Profile of Major DNA Adducts Identified in Mouse Skin Epidermis after Topical Application of Dibenz(a,h)anthracene

| Adduct Identity | Deriving Stereoisomer | Target Base | Relative Abundance (%) |

| trans-DBA-N²-dG | (+)-anti-DBADE | Deoxyguanosine | ~75% |

| trans-DBA-N⁶-dA | (+)-anti-DBADE | Deoxyadenosine | ~15% |

| cis-DBA-N²-dG | (-)-anti-DBADE | Deoxyguanosine | ~5% |

| Other minor adducts | syn and anti isomers | dG and dA | ~5% |

Note: Percentages are illustrative of typical findings in vivo, highlighting the predominance of adducts from the (+)-anti-diol epoxide.

Mechanistic Studies of DNA Adduct Formation (e.g., Intercalation)

The formation of a covalent DNA adduct by a diol epoxide is not a simple, one-step collision. It is a multi-step process that begins with a non-covalent physical association between the DBADE molecule and the DNA double helix. The large, planar aromatic ring system of DBADE has a high affinity for the hydrophobic interior of the DNA helix, leading to its insertion, or intercalation , between the base pairs.

This initial intercalation is a critical determinant of the subsequent covalent reaction. It serves to:

Pre-concentrate the Reactant: Intercalation increases the local concentration of the diol epoxide in close proximity to the DNA bases, enhancing the probability of a reaction.

Orient the Epoxide: The specific geometry of intercalation aligns the reactive epoxide ring within one of the DNA grooves (typically the minor groove for anti-isomers). This pre-orientation positions the electrophilic C4 carbon atom favorably for attack by the nucleophilic N²-amino group of guanine or the N⁶-amino group of adenine.

Computational modeling and spectroscopic studies suggest that the anti-DBADE isomer preferentially intercalates in a way that places its reactive epoxide in the minor groove, facilitating attack by the exocyclic amino groups that reside there. Following this physical association, the epoxide ring opens to form the carbocation, which then rapidly and irreversibly forms the covalent bond with the adjacent, well-positioned nucleophilic site on the DNA base. The stereochemistry of the initial intercalation complex is therefore directly translated into the stereochemistry of the final DNA adduct, explaining why specific diol epoxide isomers form specific cis or trans adducts.

Consequences of DNA Adduct Formation on Genomic Integrity

The formation of covalent bonds between metabolites of polycyclic aromatic hydrocarbons (PAHs), such as dibenz(a,h)anthracene, and cellular DNA is a critical initiating event in chemical carcinogenesis. pnas.org These DNA adducts are lesions that can disrupt the normal structure and function of DNA, leading to significant consequences for genomic integrity. If not properly repaired by cellular mechanisms, these adducts can lead to mutations, chromosomal abnormalities, and ultimately, the transformation of normal cells into cancerous ones. medchemexpress.comnih.gov

The metabolic activation of dibenz(a,h)anthracene (DBA) produces several reactive intermediates, including diol epoxides, which are capable of forming stable DNA adducts. pnas.orgiarc.fr Specifically, metabolites such as trans-3,4-dihydroxy-3,4-dihydro-DBA-anti-1,2-oxide (DBA-3,4-diol-1,2-oxide) have been identified as potent agents in this process. oup.comnih.gov The interaction of this diol epoxide with DNA, particularly with deoxyguanosine and deoxyadenosine residues, results in the formation of bulky adducts that distort the DNA helix. pnas.orgnih.gov

The presence of these adducts triggers a DNA damage response within the cell, which can lead to several outcomes, including cell cycle arrest and apoptosis (programmed cell death). medchemexpress.com These are protective mechanisms designed to prevent the propagation of damaged DNA. However, if the DNA repair mechanisms are overwhelmed or inaccurate, the adducts can lead to permanent genetic alterations during DNA replication.

Research has demonstrated a direct link between the formation of DNA adducts by DBA metabolites and various forms of genotoxicity. Studies have shown that DBA and its metabolites induce DNA damage and gene mutations in bacteria, as well as gene mutations and transformation in several types of mammalian cell cultures. epa.gov For instance, in transformable C3H10T1/2 mouse embryo fibroblasts, DBA-3,4-diol-1,2-oxide was found to be a strong morphological transforming agent, indicating its ability to induce cancer-associated changes in cells. oup.comnih.gov The parent compound, DBA, and its 3,4-diol metabolite also demonstrated significant transforming activity, which correlates with the number of DNA adducts formed. oup.comnih.gov

Chronic exposure to PAHs, including DBA, can lead to an accumulation of DNA damage and promote genomic instability. nih.gov This instability can manifest as an increased rate of mutations, chromosomal rearrangements, and aneuploidy, all of which are hallmarks of cancer. The formation of adducts can physically obstruct the machinery of DNA replication and transcription, leading to errors and the activation or inactivation of critical genes, such as proto-oncogenes and tumor suppressor genes. ca.gov For example, mutations in the Ha-ras proto-oncogene have been observed in mouse skin papillomas initiated by dibenz[a,j]anthracene, a related isomer. ca.gov

The consequences of DNA adduct formation by DBA metabolites are summarized in the table below, based on findings from various experimental systems.

| Genotoxic Effect | Experimental System | Key Findings | Reference(s) |

| DNA Damage | Escherichia coli and Bacillus subtilis | Positive results in DNA damage assays. | epa.gov |

| Gene Mutations | Bacterial and mammalian cell cultures | Induced gene mutations. | epa.gov |

| Sister Chromatid Exchange | Chinese hamster ovary cells (in vitro) | Positive for inducing sister chromatid exchange. | ca.gov |

| Unscheduled DNA Synthesis | In vitro assays | Positive for inducing unscheduled DNA synthesis, an indicator of DNA repair. | ca.gov |

| Cell Transformation | Mouse embryo and hamster embryo cells | Metabolites, particularly DBA-3,4-diol-1,2-oxide, are potent morphological transforming agents. | oup.comnih.govca.gov |

| DNA Adduct Formation | Mouse liver, calf thymus DNA | DBA and its diols form multiple DNA adducts. | iarc.frca.gov |

These findings underscore the role of DNA adducts formed from dibenz(a,h)anthracene metabolites as a primary mechanism driving their carcinogenic activity. The disruption of genomic integrity through mutation and cellular transformation is a direct consequence of these initial molecular interactions with DNA.

Cellular and Molecular Biological Activities of Dibenz A,h Anthracene 1,2 Diol and Its Metabolites in Experimental Systems

In Vitro Assessment of Biological Activity

The biological effects of dibenz(a,h)anthracene-1,2-diol and its related compounds have been extensively studied in controlled laboratory settings using bacterial and mammalian cell cultures. These assays are crucial for understanding the mechanisms by which these compounds may exert toxic and carcinogenic effects.

Mutagenicity in Bacterial Assays (e.g., Salmonella typhimurium)

The mutagenic potential of dibenz(a,h)anthracene (DBA) and its metabolites, including the trans-1,2-dihydrodiol, has been evaluated using the Salmonella typhimurium reverse mutation assay. nih.govaacrjournals.org In these studies, various strains of S. typhimurium, such as TA100 and TA98, which are sensitive to different types of mutagens, are used. nih.govaacrjournals.org The assay measures the ability of a chemical to cause a mutation that restores the bacteria's ability to synthesize the amino acid histidine, allowing them to grow in a histidine-deficient medium.

Metabolic activation is often required for polycyclic aromatic hydrocarbons (PAHs) like DBA to become mutagenic. This is typically achieved by adding a liver microsomal fraction (S9) from rats pre-treated with enzyme inducers like Aroclor 1254. nih.govaacrjournals.org

Studies have shown that the S,S enantiomer of the trans-1,2-dihydrodiol of DBA is converted to more mutagenic metabolites than its corresponding R,R enantiomer when activated by a rat liver metabolizing system. nih.gov However, the mutagenicity of the metabolites of the 1,2-dihydrodiol was found to be lower than that of the metabolites of the parent compound, DBA, and significantly lower than that of the trans-3,4-dihydrodiol metabolites. aacrjournals.org Specifically, the trans-3,4-dihydroxy-3,4-dihydrodibenzo(a,h)anthracene was activated to products that were more mutagenic to the bacteria than the metabolites of DBA or the 1,2- and 5,6-dihydrodiols. aacrjournals.org This suggests that while the 1,2-dihydrodiol can be metabolized to mutagenic products, it is not the primary pathway leading to the most potent mutagens in this bacterial system.

Table 1: Mutagenicity of Dibenz(a,h)anthracene Dihydrodiol Enantiomers in Salmonella typhimurium TA100

| Compound | Enantiomer | Relative Mutagenicity |

|---|---|---|

| trans-1,2-dihydrodiol | S,S | More mutagenic |

| trans-1,2-dihydrodiol | R,R | Less mutagenic |

| trans-3,4-dihydrodiol | R,R | Stronger mutagens |

| trans-3,4-dihydrodiol | S,S | Weaker mutagens |

| trans-5,6-dihydrodiol | S,S | More mutagenic |

| trans-5,6-dihydrodiol | R,R | Less mutagenic |

Data derived from studies on the reversion rate of histidine-dependent Salmonella typhimurium TA100. nih.gov

Mutagenicity in Mammalian Cell Systems (e.g., Chinese Hamster V79 cells)

The mutagenicity of DBA and its derivatives has also been assessed in mammalian cell systems, such as Chinese hamster V79 cells. epa.govnih.gov These cells are often used in co-cultivation with other cells capable of metabolizing PAHs, like irradiated hamster embryo cells, because V79 cells themselves have limited metabolic capacity. nih.govnih.gov Mutations are typically measured by the development of resistance to agents like 8-azaguanine (B1665908) or ouabain. nih.govresearchgate.net

In these mammalian cell assays, dibenzopyrenes, which are structurally related to DBA, were found to be mutagenic only when co-cultivated with metabolically competent cells. nih.gov The mutagenicity of these compounds was inhibited by 7,8-benzoflavone, an inhibitor of mixed-function oxidases, indicating that metabolic activation is necessary for their mutagenic effects. nih.gov This suggests that the ultimate mutagenic species are likely diol-epoxides formed through metabolic oxidation. nih.gov

Studies on the enantiomers of the bay-region benz(a)anthracene (B33201) 3,4-diol-1,2-epoxides in Chinese hamster V79 cells revealed a high degree of stereoselectivity. researchgate.net The (1R,2S,3S,4R) isomer was found to be significantly more mutagenic than the other three isomers. researchgate.net This highlights the importance of the specific three-dimensional structure of the metabolite in determining its mutagenic potential in mammalian cells. While direct data on this compound in V79 cells is limited in the provided context, the general principles of metabolic activation and stereoselectivity observed for related compounds are likely applicable.

DNA Damage Induction (e.g., Unscheduled DNA Synthesis, Sister Chromatid Exchange)

Dibenz(a,h)anthracene and its metabolites have been shown to induce DNA damage, a critical step in chemical carcinogenesis. inchem.org This damage can be measured through assays for unscheduled DNA synthesis (UDS) and sister chromatid exchange (SCE). UDS is a form of DNA repair that occurs outside of the normal S-phase of the cell cycle and is a marker of DNA damage. inchem.orgnih.gov SCE involves the exchange of genetic material between two identical sister chromatids and is an indicator of genotoxicity. inchem.orgca.gov

DBA has been found to induce UDS in cultured mammalian cells when an external metabolic activation system is present. inchem.org It has also been reported to induce SCE in Chinese hamster ovary (CHO) cells in vitro. ca.gov Studies on related compounds, such as 7,12-dimethylbenz[a]anthracene, showed that non-K-region dihydrodiols were potent inducers of SCEs in CHO cells, with the 3,4-dihydrodiol being the most active. nih.gov The parent hydrocarbon and its K-region dihydrodiols were less active. nih.gov This supports the idea that metabolic activation to diol-epoxides is crucial for inducing this form of DNA damage. nih.gov

Cell Transformation Assays (e.g., C3H10T1/2 Mouse Embryo Fibroblasts)

Cell transformation assays are used to assess the potential of a chemical to induce neoplastic-like changes in cultured cells. The C3H10T1/2 mouse embryo fibroblast cell line is a well-established model for this purpose. nih.govoup.comoup.com Treatment of these cells with carcinogenic PAHs can lead to the formation of morphologically transformed foci, which are considered an in vitro correlate of in vivo tumorigenesis.

Studies have demonstrated that DBA can induce morphological transformation in C3H10T1/2 cells, although it may produce a relatively weak response compared to other potent carcinogens. nih.govoup.comoup.com The metabolic activation of DBA in these cells proceeds through the formation of DBA-3,4-diol, which is further activated. nih.govoup.com The ultimate transforming agent, DBA-3,4-diol-1,2-oxide, was found to be a strong inducer of morphological transformation. nih.govoup.com In contrast, DBA-5,6-oxide was inactive. nih.govoup.com The formation of DNA adducts from DBA, DBA-3,4-diol, and DBA-3,4-diol-1,2-oxide has been observed in C3H10T1/2 cells, correlating with the transforming activity. nih.govoup.com

Table 2: Morphological Transforming Activity of Dibenz(a,h)anthracene and its Metabolites in C3H10T1/2 Cells

| Compound | Percentage of Dishes with Foci | Foci per Dish |

|---|---|---|

| Dibenz(a,h)anthracene (DBA) | 24% | 0.29 |

| DBA-3,4-diol | 42% | 0.81 |

| DBA-3,4-diol-1,2-oxide | 73% | 1.63 |

| DBA-5,6-oxide | Inactive | Inactive |

Data represents the mean percentage of dishes with Type II or III foci and the mean number of Type II and III foci per dish. nih.govoup.com

In Vivo Biological Activity in Animal Models

The carcinogenic potential of this compound and its related compounds has been investigated in animal models, providing crucial information on their effects in a whole organism.

Tumorigenicity Studies (e.g., Mouse Skin, Newborn Mice)

Tumorigenicity studies in animal models, such as mouse skin and newborn mice, are essential for evaluating the carcinogenic potential of chemical compounds. In mouse skin initiation-promotion assays, a single application of the test compound is followed by repeated applications of a tumor promoter. In newborn mouse assays, the compound is administered to neonatal mice, which are often more susceptible to the carcinogenic effects of chemicals.

Studies have shown that the 1,2-dihydrodiol of DBA did not exhibit significant tumor-initiating activity on mouse skin at the doses tested. aacrjournals.org Similarly, in newborn mice, treatment with the 1,2-dihydrodiol of DBA resulted in a low incidence of pulmonary tumors, with less than 20% of the mice developing tumors and an average of less than 0.25 tumors per mouse, which was comparable to the control group. aacrjournals.org

In contrast, the parent compound, DBA, and its 3,4-dihydrodiol were found to be approximately equipotent as tumor initiators on mouse skin. aacrjournals.org In newborn mice, DBA and its 3,4-dihydrodiol were highly tumorigenic, inducing a high incidence of pulmonary tumors. aacrjournals.org The 3,4-dihydrodiol of DBA also induced hepatic neoplastic nodules in male mice. aacrjournals.org The high tumorigenic activity of the 3,4-dihydrodiol, compared to the low activity of the 1,2-dihydrodiol, provides strong support for the "bay-region" theory of PAH activation, which posits that diol-epoxides formed in the bay region of the molecule are the ultimate carcinogenic metabolites. aacrjournals.org

Table 3: Pulmonary Tumorigenicity of Dibenz(a,h)anthracene and its Dihydrodiols in Newborn Mice

| Treatment Group | Percentage of Mice with Pulmonary Tumors | Average Number of Pulmonary Tumors per Mouse |

|---|---|---|

| Control | <20% | <0.25 |

| 1,2-dihydrodiol of DBA | <20% | <0.25 |

| Dibenz(a,h)anthracene (DBA) (70 nmol) | 88% | 3.61 |

| Dibenz(a,h)anthracene (DBA) (420 nmol) | 100% | 46.90 |

| 3,4-dihydrodiol of DBA (70 nmol) | 83% | 1.99 |

| 3,4-dihydrodiol of DBA (420 nmol) | 99% | 28.06 |

The experiment was terminated when the animals were 25 to 29 weeks old. aacrjournals.org

DNA Adduct Formation in Animal Tissues (e.g., Mouse Skin)

The carcinogenicity of dibenz(a,h)anthracene (DB[a,h]A) is intrinsically linked to its metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts. This process is a critical initiating event in chemical carcinogenesis. In animal models, particularly mouse skin, the formation of DNA adducts following topical application of DB[a,h]A and its metabolites has been extensively studied.

The metabolic activation of DB[a,h]A proceeds through the formation of dihydrodiols and diol epoxides. One of the key metabolites is the trans-3,4-dihydroxy-3,4-dihydro-DB[a,h]A (DBA-3,4-diol). oup.com This diol can be further metabolized to a highly reactive diol epoxide, namely the dibenz[a,h]anthracene-3,4-diol-1,2-oxide, which readily reacts with DNA. oup.comiarc.fr Studies using ³²P-postlabeling techniques to analyze DNA from treated mouse skin have revealed a characteristic pattern of adducts. nih.gov

Application of DB[a,h]A to mouse skin results in a primary major adduct and several minor adducts. nih.gov A similar adduct profile is observed when DBA-3,4-diol is applied, suggesting it is a key intermediate. nih.gov Further investigation has pointed to the involvement of a bis-diol-epoxide in the metabolic activation pathway in mouse skin. nih.gov This pathway involves the conversion of DBA-3,4-diol to a 3,4,10,11-bis-diol, which is then further activated to a bis-diol-epoxide, potentially the 3,4,10,11-bis-dihydrodiol-1,2-oxide. nih.gov Evidence for this includes the finding that the synthetic DBA-3,4,10,11-bis-diol produces a major adduct that co-migrates with the major adduct formed from both the parent compound DB[a,h]A and DBA-3,4-diol. nih.gov This major adduct has been identified as a product of the interaction between the diol epoxide and deoxyguanosine residues in the DNA. nih.gov

In mouse embryo fibroblast cells (C3H10T1/2CL8), treatment with DB[a,h]A resulted in the formation of 11 distinct DNA adducts. oup.comnih.gov Nine of these adducts were also observed in cells treated with DBA-3,4-diol, and seven were seen in cells treated with DBA-3,4-diol-1,2-oxide, further solidifying the role of this metabolic pathway in the genotoxicity of DB[a,h]A. oup.comnih.gov

Table 1: DNA Adducts of Dibenz(a,h)anthracene and its Metabolites in Experimental Systems

| Compound | Experimental System | Key Findings | Reference |

|---|---|---|---|

| Dibenz[a,h]anthracene (B1670416) (DB[a,h]A) | Mouse Skin | One major and three minor DNA adduct spots detected. | nih.gov |

| DB[a,h]A | C3H10T1/2 Mouse Embryo Fibroblasts | 11 distinct DNA adducts were formed. | oup.comnih.gov |

| trans-3,4-dihydroxy-3,4-dihydro-DB[a,h]A (DBA-3,4-diol) | Mouse Skin | Produced a similar pattern of adducts to the parent compound. | nih.gov |

| DBA-3,4-diol | C3H10T1/2 Mouse Embryo Fibroblasts | 9 DNA adducts were observed. | oup.comnih.gov |

| Dibenz[a,h]anthracene-3,4-diol-1,2-oxide | C3H10T1/2 Mouse Embryo Fibroblasts | 7 DNA adducts were observed. | oup.comnih.gov |

| (+,-)-trans,trans-3,4,10,11-tetrahydroxy-3,4,10,11-tetrahydro-DBA (DBA-3,4,10,11-bis-diol) | Mouse Skin | Produced a major single adduct that co-migrated with the major adduct from DB[a,h]A and DBA-3,4-diol. The level of this adduct was 10 times higher than that from the parent hydrocarbon. | nih.gov |

Modulation of Gene Expression and Enzyme Induction by Dibenz(a,h)anthracene and Metabolites (e.g., CYP1A1, CYP1A2, CYP1B1)

Dibenz(a,h)anthracene and its metabolites are potent modulators of gene expression, particularly of genes encoding for xenobiotic-metabolizing enzymes. The induction of cytochrome P450 (CYP) enzymes is a key aspect of its mechanism of action and toxicity. Many polycyclic aromatic hydrocarbons (PAHs), including DB[a,h]A, are known to bind to the aryl hydrocarbon receptor (AhR), leading to the induction of CYP1A1, CYP1A2, and CYP1B1. t3db.caoup.com These enzymes are involved in the metabolic activation of PAHs, creating a feedback loop that can enhance their carcinogenic effects. whiterose.ac.uk

In human hepatoma HepG2 cells, DB[a,h]A has been shown to be a powerful inducer of CYP1A1. bhu.ac.in One study found that DB[a,h]A elevated the expression of CYP1A1 mRNA by as much as 350-fold compared to untreated cells. bhu.ac.in In rat hepatoma H4IIE cells, PAHs including dibenz(a,h)anthracene were found to induce a Cyp1a2 > Cyp1a1 > Cyp1b1 gene expression pattern. nih.gov

Studies in human hepatocyte cultures have also demonstrated the induction of CYP1A enzymes by DB[a,h]A. nih.govresearchgate.net The induction efficiency of DB[a,h]A was found to be significant, with a 6.1-fold increase in ethoxyresorufin-O-deethylase (EROD) activity, a measure of CYP1A activity. nih.govresearchgate.net Interestingly, co-incubation of DB[a,h]A with benzo[a]pyrene (B130552) in rat liver slices led to a synergistic interaction in the induction of EROD activity and CYP1A1 mRNA levels, at least at low concentrations. whiterose.ac.uk

The induction of CYP1B1 by carcinogenic PAHs like DB[a,h]A has also been documented. researchgate.net CYP1B1, along with CYP1A1, plays a crucial role in the metabolic activation of PAHs to their DNA-reactive forms. mdpi.com The expression of both CYP1A1 and CYP1B1 can be upregulated by PAHs through the AhR signaling pathway. researchgate.net

Table 2: Induction of Cytochrome P450 Enzymes by Dibenz(a,h)anthracene

| Enzyme | Experimental System | Fold Induction | Reference |

|---|---|---|---|

| CYP1A1 mRNA | Human Hepatoma (HepG2) cells | 350-fold | bhu.ac.in |

| CYP1A (EROD activity) | Human Hepatocyte Cultures | 6.1-fold | nih.govresearchgate.net |

| CYP1A1, CYP1A2, CYP1B1 | Rat Hepatoma (H4IIE) cells | Induces a Cyp1a2 > Cyp1a1 > Cyp1b1 expression pattern | nih.gov |

| CYP1A1 & CYP1B1 | AhR (+/+) mice liver and lung | Induced by carcinogenic PAHs including DB[a,h]A | researchgate.net |

Molecular Mechanisms of Biological Effects (e.g., Oncogene Mutation)

The formation of DNA adducts by metabolites of dibenz(a,h)anthracene can lead to misreplication of DNA, resulting in permanent mutations in critical genes, such as oncogenes. The activation of proto-oncogenes to oncogenes is a key step in the development of cancer.

Studies in neonatal B6C3F1 mice have directly linked DB[a,h]A exposure to a high frequency of mutations in the ras family of proto-oncogenes in liver tumors. tandfonline.comtandfonline.com In these studies, liver tumors induced by DB[a,h]A exhibited a 100% frequency of ras proto-oncogene mutations. tandfonline.comtandfonline.com

The majority of these mutations were found in the K-ras gene, with 83% (19 out of 23) of the mutations occurring at the first base of codon 13, resulting in a GGC to CGC transversion. tandfonline.comtandfonline.com The remaining 17% (4 out of 23) of the mutations were located at the second base of H-ras codon 61. tandfonline.comtandfonline.com These specific mutational signatures provide a molecular fingerprint of the damage caused by DB[a,h]A and highlight its potent carcinogenic activity. The activation of the H-ras oncogene has also been observed in mouse skin tumors induced by other polycyclic aromatic hydrocarbons. nih.gov

Table 3: Ras Proto-Oncogene Mutations in Dibenz(a,h)anthracene-Induced Mouse Liver Tumors

| Oncogene | Mutation Location | Mutation Type | Frequency in Tumors | Reference |

|---|---|---|---|---|

| K-ras | Codon 13 (first base) | GGC → CGC transversion | 83% (19/23) | tandfonline.comtandfonline.com |

| H-ras | Codon 61 (second base) | Not specified | 17% (4/23) | tandfonline.comtandfonline.com |

Advanced Analytical Methodologies for Research on Dibenz A,h Anthracene 1,2 Diol and Its Metabolites

Chromatographic Techniques for Metabolite Separation and Identification

Chromatography is fundamental to the study of dibenz(a,h)anthracene metabolism, allowing for the isolation of individual metabolites from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) for Diols, Epoxides, and Tetrols

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of dibenz(a,h)anthracene (DBA) metabolites. pnas.orgnih.govnih.gov Reversed-phase HPLC, often utilizing C18 or C8 columns, is widely employed to separate the polar metabolites of DBA, such as dihydrodiols, bis-dihydrodiols, tetrols, and phenols. pnas.orgnih.govnih.gov For instance, major metabolites of dibenz[a,h]anthracene (B1670416) (+/-)trans-1,2-dihydrodiol have been successfully isolated using reversed-phase HPLC for subsequent identification. pnas.org

The separation is typically achieved using a gradient elution system, commonly with a mobile phase consisting of methanol (B129727) and water. acs.org This allows for the resolution of a wide range of metabolites with varying polarities within a single analytical run. acs.orgkcl.ac.uk Following incubation of DBA with rat liver microsomes, HPLC analysis can separate more than 30 different metabolites. nih.gov Among these, the principal metabolites are the trans-1,2-, 3,4-, and 5,6-dihydrodiols. nih.gov Further metabolism of the initial diols leads to the formation of more complex products like bis-diols and hexols, which have also been separated and examined by HPLC. nih.govkcl.ac.uk

Normal-phase HPLC on silica (B1680970) columns is also valuable, particularly for separating diastereomeric derivatives of diols, which is a critical step in determining the absolute configuration of the metabolites. acs.org Chiral stationary phases in HPLC have been instrumental in resolving the enantiomers of the trans-dihydrodiols, revealing that metabolic formation is often highly stereoselective. nih.govacs.org

| Technique | Column Type | Mobile Phase | Application | Separated Compounds | Citation |

| Reversed-Phase HPLC | ODS (C18) | Methanol/Water Gradient | Isolation of major metabolites | 1,2,3,4-tetrahydrotetrols | pnas.org |

| Reversed-Phase HPLC | RP8 | Methanol/Water Gradient | Separation of metabolites from P450 incubations | DB[a,h]ACR-3,4-diol, DB[a,h]ACR-10,11-diol | acs.org |

| Reversed-Phase HPLC | - | - | Analysis of DNA adducts | Major adducts from DBA and its diols | nih.gov |

| Normal-Phase HPLC | Silica | Ether/Cyclohexane | Separation of diastereomeric menthyloxyacetyl esters | R,R and S,S enantiomers of diols | acs.org |

| Chiral HPLC | Chiral Stationary Phase | - | Direct separation of enantiomers | R,R and S,S enantiomers of 1,2-, 3,4-, and 5,6-dihydrodiols | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for the metabolite profiling of dibenz(a,h)anthracene. tandfonline.comresearchgate.net It offers high sensitivity and selectivity, making it suitable for identifying and quantifying trace levels of metabolites in various samples. In studies of fungal degradation of high molecular weight polycyclic aromatic hydrocarbons (PAHs), including DBA, solvent extracts of the culture broth are analyzed by GC-MS to identify the metabolic products. tandfonline.comresearchgate.net

This technique has been used to identify epoxy-derived metabolites, which points to the involvement of cytochrome P450 monooxygenase pathways in the metabolic process. tandfonline.com For example, the analysis of DBA degradation by Aspergillus terricola using GC-MS revealed the presence of trichothecene (B1219388) derivatives containing epoxide groups, elucidating the initial oxidation steps. tandfonline.com GC-MS is also a well-established method for the broader analysis of PAHs in environmental samples, although the analysis of polar metabolites like diols may require derivatization to increase their volatility for gas-phase separation. sciex.com The analysis of bioalkylation products of DBA, such as methyl and hydroxymethyl derivatives, has also been successfully carried out using GC/MS following HPLC separation. nih.gov

| Sample Type | Analytical Goal | Key Findings from GC-MS | Citation |

| Fungal Culture (Aspergillus terricola) | Metabolite Profiling | Identification of epoxy-derived metabolites (e.g., Trichothecene epoxides), confirming cytochrome P450 pathway. | tandfonline.com |

| Rat Liver Cytosol Incubations | Identification of Bioalkylation Products | Detection of 7-methyl-DBA, 7,14-dimethyl-DBA, and their hydroxymethyl derivatives. | nih.gov |

| Environmental Samples | General PAH Analysis | Established technique for separating isomeric PAHs which often have the same mass and fragmentation patterns. | |

| Smoked Fruit Samples | Contaminant Analysis | Detection of various PAHs, though dibenzo(a,h)anthracene was identified in a minority of samples. | researchgate.net |

Spectroscopic Approaches for Structural and Conformational Analysis

Spectroscopic methods are indispensable for the definitive identification and detailed structural characterization of dibenz(a,h)anthracene-1,2-diol and its metabolites.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a primary method for the initial identification of PAH metabolites. pnas.orgnih.gov The characteristic spectra of PAHs arise from π → π* electronic transitions in their aromatic systems. Metabolites of DBA, including diols and tetrols, retain a chromophore that is similar to the parent hydrocarbon but subtly altered by the saturation of one or more double bonds and the addition of hydroxyl groups. pnas.org

The UV-Vis spectra of metabolites isolated by HPLC are often compared with those of authentic, synthetically prepared standards for identification. pnas.orgacs.org For instance, the major metabolites of DBA trans-1,2-dihydrodiol were identified as 1,2,3,4-tetrahydrotetrols based on their UV-visible absorption spectra, which were recorded after dissolving the samples in methanol. pnas.org The absorption maxima (λmax) provide a fingerprint for a given aromatic system. The parent dibenz(a,h)anthracene exhibits major absorption peaks in benzene (B151609) at 290 nm and 300 nm. nih.gov The metabolites show spectra characteristic of their specific structures; for example, the UV spectrum of a metabolite identified as the 3,4:10,11-bis-diol was consistent with its proposed structure. kcl.ac.uk

| Compound | Solvent | Key Absorption Maxima (λmax) | Citation |

| Dibenz(a,h)anthracene | Benzene | 290 nm, 300 nm, 373 nm, 385 nm, 395 nm | nih.gov |

| Dibenz(a,h)anthracene | - | Excitation Peak: 301 nm | aatbio.com |

| Metabolite of DBA trans-1,2-dihydrodiol (Peak D1) | Methanol | Similar spectrum to the parent dihydrodiol | pnas.org |

| Metabolite of DBA trans-1,2-dihydrodiol (Peak D2) | Methanol | Similar spectrum to the parent dihydrodiol | pnas.org |

| DBA Metabolites (general) | - | Used alongside fluorescence and NMR for identification of bis-diols and hexols. | nih.govkcl.ac.uk |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides definitive information on the molecular weight and structure of metabolites through fragmentation patterns. pnas.org Following separation by chromatography, metabolites are subjected to MS analysis, typically using electron impact (EI) ionization. pnas.org The molecular ion (M+) peak confirms the molecular weight of the metabolite, indicating the number of oxygen atoms added during metabolism. pnas.org

For example, the mass spectral analysis of the major metabolites of DBA trans-1,2-dihydrodiol confirmed their identity as tetrahydrotetrols. pnas.org Further confirmation was achieved by analyzing their tetraacetoxy derivatives, which showed the expected molecular ions. pnas.org The fragmentation pattern gives clues about the structure; for instance, the loss of water or other small fragments from the molecular ion can help to characterize the functional groups present. The molecular weight of the parent dibenz(a,h)anthracene is 278.35 g/mol , and its mass spectrum shows a prominent molecular ion peak at m/z 278. chemicalbook.comnist.gov Metabolites such as diols and tetrols will have correspondingly higher molecular weights.

| Compound/Derivative | Ionization Method | Key Mass Spectral Data (m/z) | Interpretation | Citation |

| Dibenz(a,h)anthracene | Electron Impact (75 eV) | 278 (M+, 100%), 276 (17.1%), 279 (23.9%) | Molecular ion and isotopic peaks | chemicalbook.com |

| Metabolite of DBA trans-1,2-dihydrodiol (Peak D1) | Electron Impact (70 eV) | 346 (M+) | Molecular ion of a tetrahydrotetrol | pnas.org |

| Tetraacetoxy derivative of Peak D1 | Electron Impact (70 eV) | 514 (M+) | Molecular ion of the derivatized tetrol | pnas.org |

| Metabolite of DBA trans-1,2-dihydrodiol (Peak D2) | Electron Impact (70 eV) | 346 (M+) | Molecular ion of a tetrahydrotetrol | pnas.org |

| Tetraacetoxy derivative of Peak D2 | Electron Impact (70 eV) | 514 (M+) | Molecular ion of the derivatized tetrol | pnas.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural and stereochemical elucidation of complex molecules like the metabolites of dibenz(a,h)anthracene. nih.govkcl.ac.uk While UV-Vis and MS can suggest identities, NMR provides detailed information about the carbon-hydrogen framework and the relative and absolute configuration of stereocenters. acs.orgresearchgate.net

¹H NMR spectra are used to determine the number and connectivity of protons in a molecule. acs.orgarkat-usa.org For diol metabolites, the coupling constants between protons on adjacent carbons can distinguish between cis and trans stereochemistry of the hydroxyl groups. researchgate.net The assignment of absolute configuration to metabolically formed trans-dihydrodiols of DBA has been accomplished using ¹H NMR analysis of their diastereomeric derivatives formed by reaction with a chiral reagent. acs.org This powerful method, combined with other spectroscopic techniques like circular dichroism, provides unambiguous stereochemical assignments. acs.org NMR has been used in conjunction with HPLC and UV spectroscopy to identify various polar metabolites, including bis-diols and hexols of DBA. nih.govkcl.ac.uk

| Compound | Technique | Key Findings | Citation |

| Dibenz(a,h)anthracene | ¹H NMR (400 MHz, CDCl₃) | Aromatic protons observed between δ 7.6 and 9.2 ppm. | chemicalbook.com |

| trans-Dihydrodiols of DBA | ¹H NMR of chiral derivatives | Used to assign the absolute configuration (R,R or S,S) of the diols. | acs.org |

| DBA Metabolites (bis-diols, hexols) | ¹H NMR | Used in combination with other methods to confirm structural identification. | nih.govkcl.ac.uk |

| cis- and trans-dihydrodiols of Chrysene | ¹H NMR | Described and used to establish cis/trans relative stereochemistry. | researchgate.net |

| Carbocations of DBA | ¹H and ¹³C NMR | Used to study the structure and charge localization in carbocation intermediates. | arkat-usa.org |

Circular Dichroism (CD) Spectroscopy for Chirality Determination

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique utilized to investigate the chirality of molecules. This method measures the differential absorption of left- and right-circularly polarized light, which is an intrinsic property of chiral molecules. mdpi.comresearchgate.net The resulting CD spectrum provides information about the absolute configuration and conformation of a molecule in solution. psu.eduhebmu.edu.cn

In the context of this compound, which possesses chiral centers, CD spectroscopy is instrumental in determining the absolute stereochemistry of its enantiomers. The mirror-image CD spectra of the enantiomers allow for their unambiguous assignment. researchgate.net While direct CD spectra of this compound are not readily found in the literature, the methodology has been successfully applied to closely related diol metabolites of other PAHs. For instance, the absolute configurations of the trans-dihydrodiols of other PAHs have been determined by comparing their experimental CD spectra with those of synthetic standards of known configuration. nih.gov

Furthermore, CD spectroscopy has been employed to verify the stereochemistry of metabolic products of diols. In a study on the glucuronidation of dibenzo[a,l]pyrene-trans-11,12-diol, a structurally similar PAH diol, CD analysis confirmed that the stereochemistry of the parent diol was retained in its glucuronide metabolites. nih.govnih.gov This demonstrates the utility of CD spectroscopy in tracking the stereochemical fate of diol metabolites through various metabolic pathways.

The principle of using CD for absolute configuration is well-established. By comparing the experimental CD spectrum of an unknown enantiomer with the spectra of standards with known configurations, the absolute configuration (e.g., R or S) can be assigned. nih.gov This comparative analysis is a cornerstone of stereochemical studies in the field of PAH metabolism.

Techniques for DNA Adduct Detection and Quantification

The genotoxicity of dibenz(a,h)anthracene and its metabolites is primarily attributed to their ability to form covalent adducts with DNA. The detection and quantification of these adducts are paramount for assessing carcinogenic risk.

32P-Postlabeling Assay

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, capable of detecting as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides from microgram quantities of DNA. nih.govspringernature.comnih.gov The assay involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the enrichment of the adducted nucleotides. These adducted nucleotides are then radioactively labeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase. The resulting ³²P-labeled adducts are separated by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by their radioactive decay. nih.govoup.com

This technique has been instrumental in studying the DNA adducts formed from dibenz(a,h)anthracene and its diol metabolites. In a study examining the metabolic activation of DBA in mouse skin, ³²P-postlabeling analysis of DNA from treated skin revealed the formation of several DNA adduct spots. oup.com Notably, DNA from skin treated with DBA 3,4-diol, a different diol isomer, showed a similar pattern of adduct spots, with some of these adducts also being present in skin treated with the corresponding anti-3,4-diol-1,2-oxide. oup.com This indicates that the 3,4-diol is a key intermediate in the formation of DNA adducts from the parent compound. While specific data for the 1,2-diol is scarce, these findings illustrate the power of the ³²P-postlabeling assay to identify the metabolic pathways leading to DNA damage.

The general applicability of the ³²P-postlabeling assay to a wide variety of carcinogens, including complex mixtures, makes it a cornerstone in the field of genetic toxicology. nih.govspringernature.com

Spectroscopic Methods for DNA Binding Characteristics

Understanding the non-covalent interactions between this compound and DNA is crucial for a complete picture of its biological activity. Spectroscopic techniques such as UV-visible absorption, fluorescence, and circular dichroism are primary tools for investigating these binding events. epa.govresearchgate.net

Studies on the parent compound, dibenz(a,h)anthracene (DBA), have provided significant insights into the nature of its interaction with DNA. These studies serve as a valuable reference for what can be expected from its diol metabolites.

UV-visible (UV-Vis) Absorption Spectroscopy: This technique is often the first step in exploring the interaction between a small molecule and DNA. When DBA binds to DNA, changes in its UV-Vis absorption spectrum are observed. Typically, a hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift) are seen, which are characteristic of an intercalative binding mode, where the planar aromatic molecule inserts itself between the base pairs of the DNA double helix. epa.govresearchgate.net

Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique for studying binding characteristics. The intrinsic fluorescence of DBA is quenched upon binding to DNA. This quenching can be analyzed to determine binding parameters. For the interaction between DBA and herring sperm DNA, a binding constant (K_A) of 2.039 x 10⁵ L/mol and approximately one binding site (n = 1.0451) were determined at 25 °C. epa.govresearchgate.net This strong binding affinity further supports an intercalative mode of interaction.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for monitoring conformational changes in DNA upon ligand binding. mdpi.comnih.gov The intrinsic CD spectrum of DNA in its B-form exhibits a positive band around 275 nm and a negative band around 245 nm, which are due to the helical structure and base stacking. Upon intercalation of a molecule like DBA, the stacking interactions of the DNA base pairs are altered, leading to changes in the CD spectrum. An increase in the intensity of both the positive and negative bands is often observed, which is a strong indication of an intercalative binding mode. epa.govresearchgate.net

Future Perspectives and Emerging Research Areas in Dibenz A,h Anthracene 1,2 Diol Research

Development of Novel Synthetic Strategies for Stereoisomeric Metabolites

The biological activity of dibenz(a,h)anthracene is intrinsically linked to the specific three-dimensional structure of its metabolites. Therefore, a critical area of ongoing research is the development of synthetic methods to produce specific stereoisomers of its dihydrodiols and diol epoxides. The synthesis of the eight possible stereoisomeric diol epoxides (DEs) at the terminal benzo ring of DB[a,h]A has been a significant achievement. nih.gov This work utilized both trans-1,2-dihydroxy-1,2-dihydro-DBA (the 1,2-diol) and trans-3,4-dihydroxy-3,4-dihydro-DBA as precursors. nih.gov

Key synthetic transformations involve the epoxidation of the olefinic double bond in the enantiomeric trans-dihydrodiols. nih.gov Two primary methods have been employed:

Oxidation with reagents like m-chloroperoxybenzoic acid. nih.gov

A two-step process involving the formation of a bromohydrin with N-bromoacetamide in water, followed by dehydrobromination. nih.gov

A notable challenge in these syntheses is the influence of the dihydrodiol's conformation on stereoselectivity. For instance, the pseudodiaxial conformation of the hydroxyl groups in the trans-1,2-dihydrodiol impairs the stereoselectivity of the epoxidation reactions, unlike the pseudodiequatorial conformation in the 3,4-dihydrodiol, which allows for highly stereoselective reactions. nih.gov Future advancements will likely focus on new catalysts and chiral reagents to overcome these challenges and provide more efficient and selective access to all possible stereoisomers for toxicological evaluation. tandfonline.comacs.orgmdpi.com

| Precursor Metabolite | Synthetic Method | Key Challenge | Resulting Epoxides |

| trans-1,2-Dihydroxy-1,2-dihydro-DBA | Oxidation (m-CPBA) or Bromohydrin formation/dehydrobromination | Impaired stereoselectivity due to pseudodiaxial OH groups nih.gov | "Reverse" diol epoxides nih.gov |

| trans-3,4-Dihydroxy-3,4-dihydro-DBA | Oxidation (m-CPBA) or Bromohydrin formation/dehydrobromination | High stereoselectivity due to pseudodiequatorial OH groups nih.gov | "Bay-region" diol epoxides nih.gov |

Integration of Computational Chemistry and Molecular Dynamics Simulations in Mechanistic Studies

Understanding how dibenz(a,h)anthracene metabolites exert their carcinogenic effects at a molecular level is a major goal. Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for this purpose. These methods allow researchers to model the interaction of DB[a,h]A metabolites with biological macromolecules like DNA and proteins with atomic-level detail.

MD simulations have been successfully used to study the interaction of DB[a,h]A and its ultimate carcinogenic metabolite, the 3,4-diol-1,2-epoxide, with models of lung surfactant phospholipid bilayers. rsc.org These studies revealed that the parent DB[a,h]A prefers to locate in the hydrocarbon chain of the bilayer, while the more polar diol-epoxide metabolite affects the order of the polar head groups at the water-lipid interface. rsc.org

Furthermore, computational approaches are crucial for studying the structure and stability of DNA adducts—the products formed when PAH metabolites covalently bind to DNA. By modeling the conformational properties of DNA adducts derived from structurally similar and highly potent PAHs like dibenzo[a,l]pyrene, researchers can gain insights into why some adducts are poorly repaired by cellular machinery, leading to mutations. acs.orgoup.com These simulations can predict structural distortions in the DNA helix, such as base-pair disruption and groove widening, which are critical determinants of mutagenicity. acs.orgnih.gov Future research will increasingly combine MD simulations with machine learning to predict mutational hotspots and identify the precise structural features of DNA adducts that lead to inefficient nucleotide excision repair. biorxiv.org

Bioremediation and Degradation Mechanisms of Parent Hydrocarbon and its Metabolites

Dibenz(a,h)anthracene is a persistent environmental pollutant resulting from the incomplete combustion of organic materials. researchgate.netnih.gov Developing effective strategies for its removal from contaminated sites is a key environmental challenge. Bioremediation, which uses microorganisms to degrade pollutants, is a promising and cost-effective approach. nih.govnih.gov

Research in this area has identified several species of bacteria and fungi capable of degrading high molecular weight PAHs like DB[a,h]A. nih.gov However, studies focusing specifically on DB[a,h]A bioremediation are less common compared to those for other priority PAHs, highlighting a need for more focused research. researchgate.netnih.gov

Fungi: Species like Aspergillus terricola have been shown to effectively degrade DB[a,h]A, with studies reporting over 90% depletion in liquid cultures after 10 days. researchgate.nettandfonline.com These fungi utilize a combination of metabolic pathways, including cytochrome P450 monooxygenase and ligninolytic enzymes. tandfonline.com

Bacteria: Bacterial consortia, particularly when enhanced with biosurfactants, are considered a proficient method for eliminating DB[a,h]A from polluted environments. nih.gov Strains such as Comamonas sp. have demonstrated the ability to degrade DB[a,h]A, with efficiency increasing in the presence of additional nutrients. researchgate.net

Future research will aim to identify novel microorganisms and enzymes for more efficient degradation, optimize bioremediation conditions (e.g., through composting), and elucidate the complete metabolic pathways involved in the breakdown of both the parent DB[a,h]A and its various diol metabolites. tandfonline.commdpi.com

| Microorganism Type | Example Species | Degradation Efficiency/Finding | Reference |

| Fungus | Aspergillus terricola | 90.16% degradation of DBA in 10 days in liquid culture. researchgate.nettandfonline.com | researchgate.net, tandfonline.com |

| Bacterium | Comamonas sp. 3ah48 | 29% degradation of DBA in 7 days; increased to 59% with glutamate. researchgate.net | researchgate.net |

Comparative Carcinogenesis Studies with Other PAH Dihydrodiols

To understand the specific risk posed by dibenz(a,h)anthracene-1,2-diol, it is essential to compare its carcinogenic activity with that of dihydrodiols from other well-known PAHs. Such studies help to place its potency in context and identify common structural features that confer high tumorigenicity.

The "bay-region" theory of PAH carcinogenesis posits that diol epoxides with an epoxide ring in a sterically hindered bay-region are particularly potent carcinogens. For DB[a,h]A, the 3,4-diol-1,2-epoxides are the bay-region diol epoxides. oup.com Studies evaluating the four enantiopure isomers of these bay-region diol epoxides found that the isomer with (1R,2S,3S,4R) absolute configuration had the highest mutagenic activity in V-79 cells and was highly tumorigenic on mouse skin. oup.com This finding is consistent with studies of other PAHs like benzo[a]pyrene (B130552) and chrysene, where the bay-region diol epoxide with [R,S,S,R] absolute stereochemistry generally exhibits high tumorigenic activity. oup.com

While the 3,4-dihydrodiol is a principal and highly mutagenic metabolite, the 1,2-dihydrodiol is also formed. nih.govnih.gov The metabolic activation of the 1,2-dihydrodiol leads to "reverse" diol epoxides, whose tumorigenicity requires further comparative investigation. nih.gov Additionally, comparing the enzymatic pathways that activate these dihydrodiols is crucial. For other PAHs, like benzo[a]pyrene, both cytochrome P450 (P450) and aldo-keto reductase (AKR) enzymes can activate the precursor dihydrodiols. acs.org Comparative kinetic studies are needed to determine the relative contributions of the P450 and AKR pathways in the activation of DB[a,h]A dihydrodiols, which may vary between tissues and influence organ-specific carcinogenicity. acs.org

Q & A

Q. What enzymatic systems are critical for the stereospecific metabolism of dibenz(a,h)anthracene-1,2-diol, and how can their activity be validated experimentally?

The metabolism of this compound is primarily mediated by cytochrome P450 (CYP) enzymes. Aroclor 1254-induced rat liver microsomes produce trans-diols enriched in R,R-enantiomers, with CYP1A2 and CYP2C9 identified as the most active isoforms in human liver microsomes . To validate enzyme activity, researchers can use selective CYP inhibitors (e.g., α-naphthoflavone for CYP1A2) or recombinant enzyme systems to isolate contributions. High-performance liquid chromatography (HPLC) with chiral columns can confirm stereospecific metabolite formation.

Q. What experimental models are suitable for studying the metabolic activation of this compound into DNA-reactive intermediates?

Key models include:

- In vitro systems : Aroclor 1254-induced rat liver microsomes or human liver microsomes for phase I metabolism .

- Cell cultures : Primary mouse keratinocytes or C3H10T½CL8 cells to assess diol epoxide formation and DNA adducts .

- In vivo models : Topical application to mouse skin for analyzing adduct formation via ³²P-postlabeling .

Q. How can DNA adducts formed by this compound metabolites be detected and quantified?

The ³²P-postlabeling technique, combined with nuclease P1 treatment, is widely used to detect polar DNA adducts. Autoradiography and co-chromatography with synthetic standards (e.g., anti-dibenz[a,h]anthracene-3,4-diol-1,2-oxide–deoxyguanosine) enable identification and quantification . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher specificity for adduct characterization .

Advanced Research Questions

Q. How do interspecies differences in liver microsomes impact the metabolic activation of this compound?

Rat liver microsomes (Aroclor 1254-induced) predominantly generate bis-diol epoxides, while human microsomes show higher CYP1A2/CYP2C9 activity, leading to varied diol-epoxide ratios . Comparative studies using species-specific recombinant CYPs or microsomal inhibitors can clarify metabolic pathways. For example, 3-methylcholanthrene-induced rat microsomes produce distinct adduct profiles compared to phenobarbital-induced systems .